2,2'-(Docosylazanediyl)di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Docosylazanediyl)di(ethan-1-ol) is an organic compound with the molecular formula C26H55NO2. It is a type of alcohol, specifically a diol, which means it contains two hydroxyl (-OH) groups. This compound is characterized by a long hydrocarbon chain, making it hydrophobic, while the hydroxyl groups confer some hydrophilic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Docosylazanediyl)di(ethan-1-ol) typically involves the reaction of docosylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired diol. The general reaction can be represented as follows:
[ \text{Docosylamine} + 2 \text{Ethylene oxide} \rightarrow 2,2’-(\text{Docosylazanediyl})di(\text{ethan-1-ol}) ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors where docosylamine and ethylene oxide are reacted under high pressure and temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Docosylazanediyl)di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can
Eigenschaften
CAS-Nummer |
82984-88-1 |
---|---|
Molekularformel |
C26H55NO2 |
Molekulargewicht |
413.7 g/mol |
IUPAC-Name |
2-[docosyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C26H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27(23-25-28)24-26-29/h28-29H,2-26H2,1H3 |
InChI-Schlüssel |
RIZOAHWIOYVVDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCN(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.